Voxelotor
Overview
Description
Voxelotor, sold under the brand name Oxbryta, is a medication used for the treatment of sickle cell disease . It is the first hemoglobin oxygen-affinity modulator . Voxelotor has been shown to have disease-modifying potential by increasing hemoglobin levels and decreasing hemolysis indicators in sickle cell patients .
Synthesis Analysis
The synthesis of Voxelotor involves a process for the preparation of Voxelotor and derivatives thereof and to intermediates useful in the synthesis of these compounds . Several synthetic processes for preparing Voxelotor and intermediates thereof have been disclosed .Molecular Structure Analysis
Voxelotor has a molecular formula of C19H19N3O3 and a molar mass of 337.379 g·mol −1 . It binds reversibly to hemoglobin (Hb) by forming a covalent bond with the N‐terminal valine of the α‐chain of the protein .Chemical Reactions Analysis
Voxelotor increases Hb oxygen affinity . It binds reversibly to hemoglobin (Hb) by forming a covalent bond with the N‐terminal valine of the α‐chain of the protein, resulting in an allosteric modification of Hb . Voxelotor stabilizes the oxygenated Hb state and prevents HbS polymerization by increasing hemoglobin’s affinity for oxygen .Physical And Chemical Properties Analysis
Voxelotor has a molecular formula of C19H19N3O3 and a molar mass of 337.37 . It is an orally bioavailable modulator and stabilizer of sickle cell hemoglobin (HbS), with potential use in the treatment of sickle cell disease (SCD) .Scientific Research Applications
Treatment of Sickle Cell Disease : Voxelotor is primarily studied for its role in treating SCD. It functions as a hemoglobin modulator, increasing hemoglobin-oxygen affinity and thereby reducing hemoglobin polymerization and sickling of red blood cells. This mechanism is critical in managing SCD symptoms and complications (Hutchaleelaha et al., 2019).
Effects on Hemoglobin Variant Analysis : Voxelotor treatment can interfere with the quantitation of hemoglobin variants, which has implications for clinical monitoring of SCD patients. It modifies the α-globin chain of multiple hemoglobins, potentially affecting the accuracy of hemoglobin quantification in standard tests (Rutherford-Parker et al., 2020).
Clinical Trials and Approvals : Voxelotor has been the subject of several clinical trials, including phase 1/2 and phase 3 trials, demonstrating its safety, tolerability, and effectiveness in improving clinical measures of anemia, hemolysis, and sickling in SCD patients. These trials have supported its approval for medical use in various regions (Estepp, 2018).
Patient-Reported Outcomes : Studies have shown that patients treated with Voxelotor report improvements in symptoms related to SCD, such as pain crises, jaundice, and fatigue, leading to an enhanced health-related quality of life (Brown et al., 2023).
Impact on Laboratory Testing : Voxelotor therapy can alter laboratory testing results for SCD patients, affecting hemoglobin fractionation and monitoring. This necessitates awareness among clinicians and laboratory personnel to accurately interpret test results and monitor treatment effectiveness (Karimi et al., 2020).
Safety And Hazards
Future Directions
Voxelotor is a promising treatment for sickle cell disease. Future efforts must focus on determining the impact of socioeconomic status on access to and outcomes of HCT and the long-term impact of HCT on patients, families, and society . New disease-modifying drugs and the emerging option of the autologous transplantation of gene-modified hematopoietic progenitor cells are likely to expand the available therapeutic options .
properties
IUPAC Name |
2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCVZAQENIZVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027954 | |
Record name | Voxelotor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
539.2±50.0 | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
insoluble in water | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Deoxygenated sickle hemoglobin (HbS) polymerization is the causal factor for sickle cell disease. The genetic mutation associated with this disease leads to the formation of abnormal, sickle shaped red blood cells that aggregate and block blood vessels throughout the body, causing vaso-occlusive crises. Voxelotor binds irreversibly with the N‐terminal valine of the α‐chain of hemoglobin, leading to an allosteric modification of Hb20, which increases the affinity for oxygen. Oxygenated HbS does not polymerize. By directly blocking HbS polymerization, voxelotor can successfully treat sickle cell disease by preventing the formation of abnormally shaped cells, which eventually cause lack of oxygenation and blood flow to organs. | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Voxelotor | |
CAS RN |
1446321-46-5 | |
Record name | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voxelotor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446321465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voxelotor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOXELOTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO554A4Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
80-82 | |
Record name | Voxelotor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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